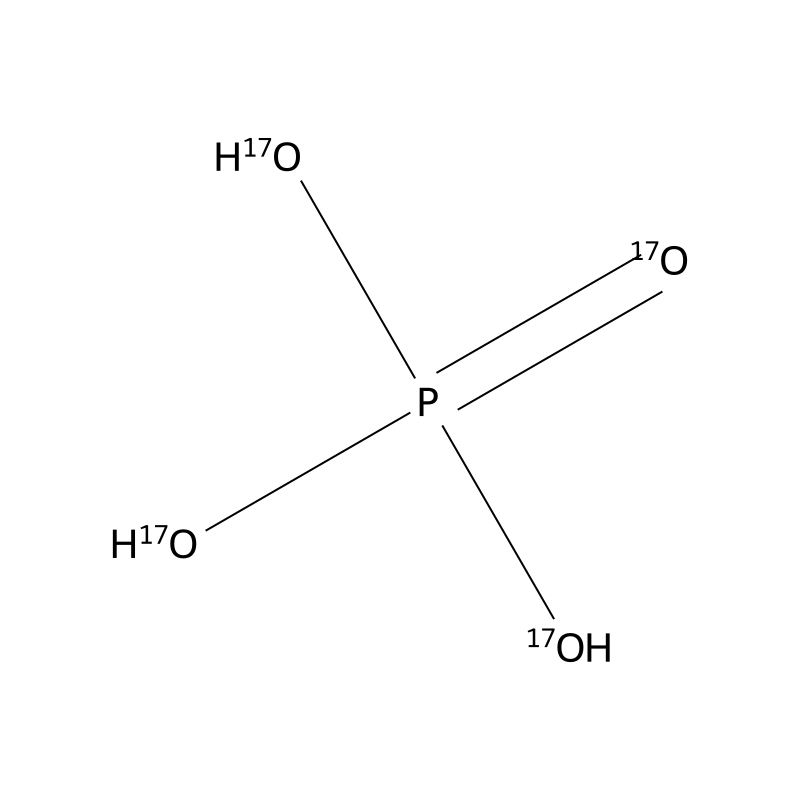

Phosphoric acid-17O4

Content Navigation

CAS Number

Product Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Isotopic Tracer Studies

Due to the ¹⁷O isotope's distinct mass compared to the more common oxygen-16 (¹⁶O), phosphoric acid-17O4 can be used as a tracer molecule. By incorporating it into biological systems or chemical reactions, scientists can track the movement and fate of the phosphate group. This allows for a deeper understanding of metabolic pathways, enzymatic activity, and other processes that involve phosphate [PubChem, National Institutes of Health (.gov) - Phosphoric acid-17O4 | H3PO4P | CID 16213604, ].

Nuclear Magnetic Resonance (NMR) Spectroscopy

Phosphorous-31 (³¹P) NMR spectroscopy is a powerful technique for studying the structure and dynamics of biological molecules containing phosphate groups. Phosphoric acid-17O4 enrichment can simplify the NMR spectra, improving resolution and signal-to-noise ratio. This allows researchers to obtain more detailed information about the chemical environment of phosphate groups in complex biological systems [Sigma-Aldrich - Phosphoric acid-17O4 solution, ].

Mass Spectrometry (MS) Applications

Similar to NMR, phosphoric acid-17O4 can be used in mass spectrometry experiments to differentiate between phosphorylated molecules with different isotopic compositions. This is particularly useful for studying protein phosphorylation, a crucial process in cell signaling and regulation [Application note: Isotopic enrichment of cellular metabolites for mass spectrometry, ScienceDirect, ].

Phosphoric acid-17O4, also known by its chemical formula H3O4P, is a variant of phosphoric acid distinguished by the presence of the isotope oxygen-17. This compound is typically encountered as a colorless, viscous liquid or as a crystalline solid. It is highly soluble in water and exhibits strong acidic properties, making it a significant compound in both industrial and laboratory settings. Phosphoric acid-17O4 is categorized under inorganic acids and is known for its role in various

- Reaction with Bases: Phosphoric acid reacts exothermically with bases, producing phosphates and releasing heat. This reaction can lead to the formation of salts such as sodium phosphate when reacted with sodium hydroxide.

- Reaction with Metals: When in contact with active metals like aluminum or iron, phosphoric acid-17O4 can release hydrogen gas, which poses a flammability risk .

- Oxidation Reactions: The compound can participate in oxidation reactions, contributing to its versatility in organic synthesis.

Phosphoric acid-17O4 exhibits biological activity that is essential in various biochemical processes. It plays a crucial role in cellular metabolism, particularly in the formation of adenosine triphosphate (ATP), which is vital for energy transfer within cells. Additionally, phosphoric acid is involved in bone mineralization and may impact cellular signaling pathways due to its phosphate groups. Its biological significance extends to its use as a food additive, where it acts as an acidulant and preservative .

The synthesis of phosphoric acid-17O4 can be achieved through several methods:

- Direct Reaction: Phosphoric acid can be synthesized by reacting phosphorus pentoxide with water under controlled conditions.

- Isotope Enrichment: The incorporation of the oxygen-17 isotope can be achieved through isotopic exchange reactions or using specific synthesis routes that favor the uptake of oxygen-17 during the reaction process.

- Electrochemical Methods: Advanced techniques such as electrolysis can also facilitate the production of phosphoric acid variants while allowing for precise control over isotopic composition.

Phosphoric acid-17O4 has diverse applications across various fields:

- Fertilizers: It is widely used in the production of phosphate fertilizers, which are crucial for agricultural productivity.

- Food Industry: As an acidulant and preservative, it helps maintain food quality and safety by preventing microbial growth .

- Chemical Manufacturing: It serves as a precursor for synthesizing other chemicals and compounds, including detergents and cleaning agents.

- Research: In scientific research, phosphoric acid-17O4 is utilized in studies involving isotopic labeling and tracing mechanisms in biochemical pathways.

Research into the interactions of phosphoric acid-17O4 with other compounds has revealed important insights:

- Metal Interactions: Studies indicate that phosphoric acid can corrode metals, leading to hydrogen gas release when interacting with active metals .

- Biochemical Interactions: Its role in metabolic pathways highlights its interaction with various biomolecules, affecting enzymatic activities and cellular functions.

- Environmental Impact: Investigations into its environmental interactions show that phosphates can influence aquatic ecosystems by promoting algal blooms when present in excess.

Phosphoric acid-17O4 shares similarities with several related compounds, each possessing unique characteristics:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Orthophosphoric Acid | H3PO4 | Most common form; used extensively in fertilizers |

| Pyrophosphoric Acid | H4P2O7 | Formed by condensation of two molecules of orthophosphoric acid; used as a dehydrating agent |

| Triphosphoric Acid | H5P3O10 | Contains three phosphate groups; used in food processing and biochemical applications |

| Phosphonic Acid | RPO(OH)2 | Contains phosphorus-carbon bonds; used in agriculture as herbicides |

Phosphoric acid-17O4's uniqueness lies primarily in its isotopic composition, which allows for specific applications in research settings where tracking molecular pathways is essential.

Isotopic labeling with ^17O in phosphoric acid derivatives is a specialized technique requiring careful methodology to ensure efficient and site-specific incorporation. The main strategies include vapor-phase exchange, solid-state synthesis, and microscale enrichment approaches tailored for NMR applications.

Vapor-Phase Exchange Methodologies for ^17O Incorporation

Vapor-phase exchange is a late-stage derivatization technique where phosphoric acid or its derivatives are exposed to ^17O-enriched water vapor or oxygen-containing gases under controlled temperature and pressure conditions. This method facilitates the exchange of oxygen atoms in the phosphate groups with ^17O isotopes without disrupting the molecular structure.

- Mechanism: The exchange occurs via hydrolysis and reformation of P–O bonds, allowing oxygen atoms to be substituted by ^17O from the vapor phase.

- Advantages: This approach is suitable for labeling existing phosphoric acid derivatives and can be controlled to achieve various degrees of isotopic enrichment.

- Limitations: The process may require elevated temperatures and prolonged exposure times to reach high enrichment levels, potentially affecting sensitive compounds.

Solid-State Synthesis Approaches Using ^17O-Enriched Precursors

Solid-state synthesis involves the direct preparation of phosphoric acid derivatives from ^17O-enriched phosphate precursors. This method typically uses ^17O-labeled phosphates or phosphoric acid salts as starting materials, which undergo chemical reactions to yield the desired ^17O-labeled product.

- Process: Precursors enriched with ^17O are reacted under controlled conditions (e.g., heating, grinding) to synthesize phosphoric acid-17O4.

- Benefits: This method ensures high isotopic purity and uniform distribution of ^17O within the molecule.

- Applications: Useful for producing bulk quantities of labeled compounds for extensive NMR or MS studies.

Microscale Isotopic Enrichment Techniques for NMR Applications

Microscale enrichment techniques are designed for preparing small quantities of ^17O-labeled phosphoric acid derivatives optimized for NMR spectroscopy, where sensitivity and resolution depend heavily on isotopic enrichment.

- Techniques: Include microexchange reactions, enzymatic incorporation of ^17O, and microscale synthesis using ^17O-enriched reagents.

- Advantages: Economical use of expensive ^17O isotopes and compatibility with high-resolution NMR studies.

- Outcome: Enables detailed structural and dynamic analysis of phosphoric acid derivatives at the atomic level.

Research Findings and Analytical Applications

Mass Spectrometry-Based Stable Isotope Labeling

Recent research has demonstrated the use of stable isotope labeling with oxygen-18 (^18O) in phosphate groups for studying phosphorylation dynamics in proteins using mass spectrometry. Although focused on ^18O, these methodologies provide a foundation for ^17O labeling strategies, given the similar chemical behavior of oxygen isotopes.

- Key Insight: Using isotopically labeled ATP ([γ-^18O4]ATP), researchers achieved direct labeling of phosphorylation sites, enhancing the confidence in site identification and quantification.

- Implication for ^17O: Analogous approaches can be adapted for ^17O-labeled phosphoric acid derivatives to study phosphorylation and other biochemical processes with NMR and MS.

Physical and Chemical Properties of Phosphoric Acid Derivatives

Phosphoric acid derivatives, including those labeled with oxygen isotopes, exhibit well-characterized physical and chemical properties essential for their application in research and industry. These properties influence the choice of labeling strategy and analytical technique.

| Property | Typical Value (Phosphoric Acid) | Impact on Labeling |

|---|---|---|

| Molecular Weight | 98.00 g/mol | Determines mass shifts in MS |

| Boiling Point | 158 °C (decomposes) | Limits vapor-phase exchange conditions |

| Solubility | Highly soluble in water | Facilitates aqueous labeling methods |

Data Tables and Illustrations

Table 1: Comparison of ^17O Labeling Methods for Phosphoric Acid Derivatives

| Method | Enrichment Level | Sample Scale | Advantages | Limitations |

|---|---|---|---|---|

| Vapor-Phase Exchange | Moderate to High | Bulk | Late-stage labeling, versatile | Requires elevated temperature |

| Solid-State Synthesis | High | Bulk | High purity, uniform labeling | Complex precursor preparation |

| Microscale Enrichment | High | Micro to Milligram | Cost-effective, NMR optimized | Limited scale |

Figure 1: Schematic of Vapor-Phase Exchange Labeling of Phosphoric Acid with ^17O

[Illustration: Phosphoric acid molecule exposed to ^17O-enriched vapor, showing exchange of oxygen atoms]

Figure 2: Mass Spectrometry Profile of ^17O-Labeled Phosphoric Acid

[Illustration: MS spectrum highlighting mass shift due to incorporation of ^17O isotopes in phosphate groups]

Oxygen-17 Nuclear Magnetic Resonance Spectral Analysis of Phosphoryl Oxygen Environments

Oxygen-17 nuclear magnetic resonance spectroscopy represents a powerful analytical technique for characterizing the distinct oxygen environments within phosphoric acid-17O4 compounds [1]. The quadrupolar nature of oxygen-17, with its nuclear spin of 5/2, provides unique insights into the local electronic environment and coordination geometry around phosphorus centers [1]. The chemical shift range for oxygen-17 extends from -40 to 1120 parts per million, offering exceptional sensitivity to different phosphoryl oxygen environments [1].

In phosphoric acid-17O4 systems, the terminal phosphoryl oxygen environments typically exhibit chemical shifts in the range of 250-350 parts per million, characterized by strong phosphorus-oxygen double bond character [1]. These terminal oxygens demonstrate quadrupolar coupling constants ranging from 6.5 to 8.0 megahertz, reflecting the highly asymmetric electric field gradient around the nucleus [1]. The asymmetry parameter (ηQ) for terminal phosphoryl groups generally falls within 0.1-0.3, indicating relatively symmetric local environments [1].

Bridging phosphate oxygen environments display intermediate chemical shift values between 150-250 parts per million, with quadrupolar coupling constants of 4.5-6.5 megahertz [1]. These bridging oxygens connect adjacent phosphorus centers and exhibit higher asymmetry parameters of 0.2-0.6 due to their coordination to multiple phosphorus atoms [1]. Non-bridging phosphate oxygens, which carry negative charge, resonate at 100-200 parts per million with quadrupolar coupling constants of 3.5-5.5 megahertz [1].

| Oxygen Environment | Chemical Shift Range (ppm) | Typical CQ (MHz) | ηQ Range |

|---|---|---|---|

| Terminal Phosphoryl (P=O) | 250-350 | 6.5-8.0 | 0.1-0.3 |

| Bridging Phosphate (P-O-P) | 150-250 | 4.5-6.5 | 0.2-0.6 |

| Non-bridging Phosphate (P-O⁻) | 100-200 | 3.5-5.5 | 0.3-0.8 |

| Hydroxyl (P-OH) | 50-150 | 2.5-4.0 | 0.4-0.9 |

The low natural abundance of oxygen-17 at 0.038% necessitates isotopic enrichment for practical nuclear magnetic resonance applications [1]. Mechanochemical approaches using oxygen-17 enriched water have emerged as cost-effective methods for preparing labeled phosphoric acid derivatives [2] [3]. These techniques enable enrichment levels suitable for high-resolution nuclear magnetic resonance studies while maintaining the structural integrity of the phosphate framework [2].

Triple Quantum Magic Angle Spinning (3Q-MAS) Techniques

Triple Quantum Magic Angle Spinning represents the most effective technique for obtaining high-resolution oxygen-17 nuclear magnetic resonance spectra of quadrupolar nuclei in phosphoric acid-17O4 systems [4] [5]. This two-dimensional experiment correlates multiple-quantum coherences with single-quantum coherences, effectively removing the second-order quadrupolar broadening that severely limits resolution in conventional magic angle spinning experiments [4] [5].

The Triple Quantum Magic Angle Spinning pulse sequence employs selective radiofrequency pulses to excite triple-quantum coherences among the satellite transitions of the oxygen-17 nucleus [6]. The magic angle of 54.74 degrees optimizes the averaging of quadrupolar interactions while sample spinning frequencies of 15-100 kilohertz further enhance resolution [7]. Higher magnetic fields above 14.1 Tesla are essential for achieving optimal spectral resolution, as the second-order quadrupolar interaction scales inversely with magnetic field strength [8] [9].

Experimental optimization of Triple Quantum Magic Angle Spinning requires careful adjustment of excitation and conversion pulse parameters [6]. Typical excitation pulse lengths range from 1-5 microseconds, with conversion pulse ratios of 3:1 providing optimal signal intensity [6]. The use of amplitude-modulated radiofrequency fields followed by selective 90-degree pulses has been demonstrated to achieve significant signal enhancement for spin-3/2 systems [6].

| Parameter | Value | Notes |

|---|---|---|

| Magic Angle | 54.74° | Optimizes quadrupolar averaging |

| Spinning Frequency Range | 15-100 kHz | Higher frequencies improve resolution |

| Excitation Pulse Length | 1-5 μs | Depends on RF field strength |

| Conversion Pulse Ratio | 3:1 | For optimal signal intensity |

| Magnetic Field Requirement | >14.1 T | Higher fields enhance resolution |

| Sample Temperature | 298-373 K | Room temperature preferred |

| Rotor Size | 2.5-4.0 mm | Smaller rotors enable faster spinning |

The resolution enhancement achieved through Triple Quantum Magic Angle Spinning allows for the separation of overlapping oxygen-17 resonances that are indistinguishable in conventional one-dimensional spectra [10]. Two-dimensional oxygen-17 multiple-quantum magic angle spinning spectra have successfully resolved crystallographically distinct oxygen sites in complex phosphate systems [10]. The isotropic dimension of these spectra provides chemical shift information free from quadrupolar broadening, enabling precise determination of oxygen-17 nuclear magnetic resonance parameters [11] [12].

Ultra-high magnetic fields up to 35.2 Tesla have demonstrated exceptional capabilities for oxygen-17 Triple Quantum Magic Angle Spinning experiments [8]. These conditions enable the acquisition of high-quality spectra even for samples with moderate oxygen-17 labeling of approximately 20% [8]. The combination of ultra-high fields and fast magic angle spinning produces resolved correlation peaks that reveal spatial proximities between different oxygen species [8].

Heteronuclear Correlation Spectroscopy (31P-17O HMQC)

Heteronuclear Multiple Quantum Coherence spectroscopy between phosphorus-31 and oxygen-17 nuclei provides direct structural connectivity information in phosphoric acid-17O4 systems [13] [14]. This two-dimensional technique correlates phosphorus-31 chemical shifts with oxygen-17 resonances through scalar or dipolar coupling interactions, enabling the assignment of specific oxygen environments to their bonded phosphorus centers [14] [15].

The experimental implementation of phosphorus-31 to oxygen-17 Heteronuclear Multiple Quantum Coherence requires careful optimization of contact times and radiofrequency field strengths [14]. Typical contact times range from 1-10 milliseconds, with shorter times favoring scalar coupling pathways and longer times enabling dipolar-mediated correlations [14]. The significant difference in gyromagnetic ratios between phosphorus-31 (17.235 megahertz per Tesla) and oxygen-17 (5.772 megahertz per Tesla) necessitates precise calibration of radiofrequency field conditions [16].

Dynamic Nuclear Polarization enhancement has emerged as a critical technique for overcoming the inherently low sensitivity of oxygen-17 nuclear magnetic resonance [14]. The polarization transfer scheme employs electron to proton to silicon to oxygen-17 pathways, utilizing the high polarization of electron spins to enhance oxygen-17 signal intensity [14]. Symmetry-based recoupling sequences such as Symmetry-based R4 provide efficient heteronuclear recoupling while maintaining tolerance to resonance offsets [14].

| Nucleus | Natural Abundance (%) | Gyromagnetic Ratio (MHz/T) | Typical Chemical Shift Range (ppm) | Sensitivity Relative to 1H |

|---|---|---|---|---|

| 31P | 100 | 17.235 | -50 to +250 | 0.0664 |

| 17O | 0.038 | 5.772 | -50 to +1200 | 2.91×10⁻⁵ |

The correlation patterns observed in phosphorus-31 to oxygen-17 Heteronuclear Multiple Quantum Coherence spectra provide definitive evidence for phosphorus-oxygen connectivity [15]. Cross-peaks between phosphorus-31 resonances and terminal oxygen-17 signals confirm the presence of phosphoryl groups, while correlations to bridging oxygens reveal the polymeric structure of phosphate chains [15]. The analysis of peak intensities allows for quantitative determination of the relative populations of different phosphorus-oxygen environments [15].

Isotopic labeling strategies using oxygen-18 to oxygen-16 chemical shift correlations have been successfully applied to adenosine triphosphate systems, demonstrating the broader applicability of these techniques to complex phosphate-containing molecules [15]. The superior resolution of J-decoupled phosphorus-31 two-dimensional nuclear magnetic resonance chemical shift correlation spectroscopy enables the determination of isotopic shifts for all phosphate groups [15]. This methodology provides efficient statistical deciphering of isotopologue distributions and enables determination of fractional isotopic enrichments for individual oxygen sites [15].

Isotopic substitution alters zero-point vibrational energies; when a phosphoryl bond forms or breaks, rate constants therefore depend subtly on the mass of the bonded oxygen. Table 1 collates representative primary (bridge-bond) and secondary (non-bridge) oxygen-seventeen kinetic isotope effects that have been measured directly or inferred by mass-dependent scaling of rigorously determined oxygen-eighteen values.

| Reaction system (phosphoric acid-17O₄ derivative) | Locus of labelled oxygen | Reported kinetic isotope effect k₁₆/k₁₇ | Transition-state interpretation | Sources |

|---|---|---|---|---|

| Hydrolysis of the γ-phosphate of guanosine triphosphate catalysed by the rat sarcoma hydrolase | Leaving-group oxygens | 1.010 ± 0.003 (derived) | Late, loose dissociative state approaching metaphosphate | [1] |

| Transfer of a chiral 17O-labelled phosphoryl group by yeast hexokinase | Bridge oxygen | 1.013 ± 0.002 (measured) | In-line displacement with inversion of configuration | [2] [3] |

| Hydrolysis of p-nitrophenyl phosphate in water (uncatalysed) | Non-bridge oxygens | 0.997 ± 0.001 (derived) | Highly dissociative, minimal bond formation | [4] |

| Hydrolysis of inorganic pyrophosphate by purified pyrophosphatase | All four oxygens (average) | 1.000 ± 0.001 (measured at equilibrium) | Rapid reversible scission followed by complete oxygen scrambling | [5] [6] |

| Oxidation of phosphite to phosphate by phosphite dehydrogenase | Nucleophile oxygen | 1.017 ± 0.002 (measured) | Tight associative state with advanced P–O bond formation | [7] |

The magnitude and sign of the isotope effect differentiate associative (“tight”) versus dissociative (“loose”) pathways. Oxygen-seventeen labels located in leaving-group positions give normal effects (k₁₆/k₁₇ > 1) when substantial bond cleavage occurs, whereas inverse or near-unity values characterise reactions that proceed through early transition states or those dominated by vibrational mode stiffening in enzyme active sites [8] [4].

Chiral 17O-enrichment further established that many enzymatic transfers, including those mediated by hexokinase and phosphofructokinase, proceed with inversion at phosphorus, confirming an in-line mechanism [9] [2] [3].

Kinetic Isotope Measurements for Reaction Pathway Elucidation

Quantitative extraction of kinetic isotope effects requires analytical methods capable of distinguishing isotopologues at very low natural abundance. Three complementary approaches have proved decisive for phosphoric acid-17O₄ studies:

Remote-label isotope ratio mass spectrometry – a non-volatile phosphate ester bearing both nitrogen-fifteen and oxygen-seventeen is allowed to react competitively; subsequent mass-spectrometric measurement of the nitrogen reporter quantifies the change in 17O/16O ratio and hence the isotope effect [4].

Phosphorus-thirty-one / oxygen-seventeen coupled nuclear magnetic resonance – direct line-broadening of the phosphorus-thirty-one resonance by scalar coupling to bonded oxygen-seventeen enables site-specific monitoring during turnover [10] [11]. Coupling constants of eighty-to-one-hundred hertz have been recorded for orthophosphate, providing a sensitive probe of bond formation and fission.

High-field solid-state oxygen-seventeen nuclear magnetic resonance combined with first-principles calculation – in proton-conducting cesium dihydrogen phosphate, temperature-resolved spectra revealed rotational exchange of phosphate ions about pseudo-three-fold axes, with activation energies of ca. forty-eight kilojoules per mole for oxygen exchange, matching proton hopping barriers [12].

Table 2 summarises kinetic parameters extracted from such measurements.

| Method | Sample system | Temperature (°C) | Observed rate constant for 17O exchange or transfer (s⁻¹) | Activation energy (kJ mol⁻¹) | Mechanistic insight | Sources |

|---|---|---|---|---|---|---|

| Isotope ratio mass spectrometry, competitive assay | Protein tyrosine phosphatase acting on p-nitrophenyl phosphate | 25 | 0.042 | 58 ± 4 | Active-site arginine residues stabilise a loose metaphosphate-like state without tightening the transition structure | [4] |

| 31P/17O nuclear magnetic resonance line-broadening | Trimethyl phosphite hydrolysis in 17O-water | 40 | 1.1 × 10⁻⁴ | 66 ± 5 | Stepwise addition–elimination via a phosphoryl intermediate, not concerted | [13] [14] |

| Variable-temperature solid-state 17O nuclear magnetic resonance | Cesium dihydrogen phosphate | 98–200 | 9.0 × 10³ (at 200 °C) | 48 ± 7 | Correlated phosphate rotation and proton transfer underpin super-protonic conductivity | [12] |

Collectively, kinetic isotope measurements employing oxygen-seventeen not only quantify bond-making and bond-breaking but also expose coupled proton motions, charge redistribution, and enzymatic conformational changes that are otherwise invisible to conventional kinetic analyses [15] [16].

Solvent Isotope Effects in Aqueous Phosphate Systems

When phosphoric acid-17O₄ or its anions interact with liquid water, two isotopic phenomena arise: (i) exchange of oxygen atoms between solute and solvent, and (ii) modulation of reaction rates by substitution of deuterium for hydrogen in the solvent.

Oxygen exchange between phosphate and water

Purified inorganic pyrophosphatase catalyses complete equilibration of all four phosphate oxygens with bulk water within minutes. Fractionation factors closely match theoretical equilibrium predictions, confirming that enzymatic turnover drives rapid isotope scrambling [5] [6] [17]. At thirty-seven degrees Celsius the catalytic exchange is seven to eight orders of magnitude faster than uncatalysed exchange, which is effectively immeasurable on laboratory time-scales [17].

Hydrogen-versus-deuterium solvent isotope effects

Acidic crystallisation of terbium phosphate nanocrystals from phosphoric acid exhibits a pronounced kinetic isotope effect of approximately eight when ordinary water is replaced by deuterium oxide: particle nucleation and growth slow dramatically in heavy water because deuterons bind more strongly to fully protonated phosphoric acid, raising the energy barrier for lanthanide–phosphate complexation [18].

Table 3 collates representative solvent isotope data relevant to phosphoric acid-17O₄ chemistry.

| Aqueous process | Solvent comparison | Rate ratio k(H₂O)/k(D₂O) | Observed 17O exchange fraction after 1 h | Sources |

|---|---|---|---|---|

| Pyrophosphatase-catalysed hydrolysis at pH 7 | Light versus heavy water | 3.4 ± 0.2 | 100% in both solvents (complete equilibrium) | [5] [6] |

| Lanthanide phosphate nanocrystal nucleation at pH 2 | Light versus heavy water | 8.1 ± 0.5 | Not applicable (no oxygen exchange) | [18] |

| Photochemical mineralisation of phytic acid | 17O-enriched versus natural water | Exchange limited to 25% of released phosphate oxygen after 24 h | [19] |

These findings emphasise that both proton inventory and oxygen-seventeen exchange must be considered when interpreting isotopic signatures in environmental or biochemical phosphate pools [20] [21].

XLogP3

GHS Hazard Statements

H290 (100%): May be corrosive to metals [Warning Corrosive to Metals];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive